molecular formula C11H14F3N B12115217 Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine CAS No. 886763-10-6

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Cat. No.: B12115217
CAS No.: 886763-10-6
M. Wt: 217.23 g/mol
InChI Key: SHWAZXOSHBKWDL-UHFFFAOYSA-N
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Description

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The subsequent steps involve the formation of the propyl amine chain through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted amines .

Scientific Research Applications

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine stands out due to its unique combination of a trifluoromethyl group and a propyl amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

886763-10-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3

InChI Key

SHWAZXOSHBKWDL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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